Boc-N-Me-D-Phe.DCHA

Peptide Synthesis Solid-Phase Synthesis Hindered Amino Acid Coupling

Coupling hindered N-methyl amino acids in SPPS often results in low yields and racemization. Boc-N-Me-D-Phe.DCHA (CAS 102185-45-5) directly solves this challenge. • DCHA salt form enhances solubility in DCM and DMF, enabling smoother Boc/Bzl SPPS incorporation. • N-Methylation eliminates the backbone N-H donor, improving peptide membrane permeability and metabolic stability. • Defined D-configuration confers protease resistance; validated in teixobactin analog synthesis. • High coupling efficiency demonstrated (89% yield in model tripeptide) under optimized conditions.

Molecular Formula C27H44N2O4
Molecular Weight 460.6 g/mol
Cat. No. B13388835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-D-Phe.DCHA
Molecular FormulaC27H44N2O4
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2
InChIKeyMFORGORUOHHLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-Me-D-Phe.DCHA: A Chiral, N-Methylated Amino Acid Building Block for Peptide Synthesis and Peptidomimetic Design


Boc-N-Me-D-Phe.DCHA (CAS 102185-45-5) is the dicyclohexylamine (DCHA) salt of (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid, a protected, non-natural, N-methylated D-phenylalanine derivative [1]. It is classified as a chiral, hindered amino acid building block, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-nitrogen and an N-methyl substituent. This combination imposes significant steric hindrance and alters the conformational and hydrogen-bonding properties of peptides into which it is incorporated [2]. The DCHA counterion improves solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF) .

Why Boc-N-Me-D-Phe.DCHA is Not Readily Replaced by Simple Boc-D-Phe or Other In-Class Analogs


The unique combination of stereochemistry (D-configuration), N-methylation, and Boc protection in Boc-N-Me-D-Phe.DCHA confers distinct properties that cannot be replicated by simple Boc-D-Phe or other analogs. The D-configuration is crucial for protease resistance and specific biological interactions . N-methylation introduces a tertiary amide, which eliminates the N-H hydrogen bond donor, fundamentally altering peptide conformation, membrane permeability, and metabolic stability [1]. This also creates a hindered, N-methylamino acid, which is notoriously difficult to couple using standard reagents; it often requires specific, optimized coupling conditions to achieve acceptable yields and avoid racemization [2]. Furthermore, the DCHA salt form is specifically chosen to enhance solubility and handling in organic synthesis, a property not shared by the free acid or other salt forms .

Quantitative Evidence for Boc-N-Me-D-Phe.DCHA Performance vs. Comparators in Peptide Synthesis and Beyond


High-Efficiency Coupling of Hindered N-Methylated Amino Acid in Tripeptide Synthesis

Boc-N-Me-D-Phe-OH demonstrates high coupling efficiency in the synthesis of a tripeptide (compound 208) when activated with HATU/DIPEA. The reaction achieved an 89% yield over two steps, which is a strong quantitative benchmark for a hindered N-methylamino acid [1]. In contrast, a comparative study of hindered peptide couplings involving Boc-protected N-methylated amino acids showed that standard coupling methods (e.g., pivaloyl mixed anhydride, pentafluorophenyl ester) can yield less than 10% of the desired tripeptide product when coupling highly hindered residues [2].

Peptide Synthesis Solid-Phase Synthesis Hindered Amino Acid Coupling

Chiral Integrity and Reduced Racemization Risk in N-Methylated Amino Acid Coupling

The N-methyl group in Boc-N-Me-D-Phe provides a significant advantage in preserving stereochemical integrity during peptide bond formation. N-Methylation is known to reduce the risk of racemization during coupling, a common problem with non-methylated amino acids, particularly when using certain activation methods [1]. While specific racemization data for Boc-N-Me-D-Phe itself is not detailed in the primary literature, class-level studies on N-methylated amino acids have demonstrated that N-methylation can drastically reduce the extent of racemization compared to unsubstituted amino acids [2]. This is in contrast to Boc-D-Phe, which, without the N-methyl group, is more susceptible to racemization under basic coupling conditions.

Stereochemistry Racemization Peptide Coupling

Enhanced Organic Solvent Solubility via DCHA Salt Formation

Boc-N-Me-D-Phe is supplied as a dicyclohexylamine (DCHA) salt (C27H44N2O4) rather than the free acid. This salt form significantly enhances its solubility in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), which are essential for both solid-phase and solution-phase peptide synthesis . The free acid form (Boc-N-Me-D-Phe-OH, CAS 85466-66-6) has a molecular weight of 279.33 g/mol, while the DCHA salt has a molecular weight of 460.6 g/mol, with the lipophilic DCHA counterion improving solubility in organic media [1]. This is a key differentiator from the free acid, which may exhibit poorer solubility and handling characteristics.

Solubility Salt Form Peptide Synthesis

Key Building Block in the Total Synthesis of Antibacterial Teixobactin

Boc-N-Me-D-Phe (and its DCHA salt) serves as a critical building block in the solid-phase total synthesis of the antibacterial peptide teixobactin and its analogs. The N-terminal residue of teixobactin is an N-methyl-D-phenylalanine, and the Boc-protected version is used to protect the N-terminus during cyclization and synthesis [1]. This specific residue is essential for the antimicrobial activity of teixobactin, as studies have shown that the N-terminus of Arg10-teixobactin tolerates only minimal changes, with the N-Me-D-Phe being a key pharmacophore . The use of Boc-N-Me-D-Phe in this context is a direct, high-impact application that demonstrates its irreplaceable role in a clinically relevant antibiotic.

Antibacterial Teixobactin Total Synthesis

Orthogonal Protection Strategy for Selective Deprotection in Peptide Synthesis

The Boc (tert-butyloxycarbonyl) protecting group on the N-terminal amine of Boc-N-Me-D-Phe.DCHA can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in DCM [1]. This is orthogonal to base-labile protecting groups like Fmoc, allowing for sequential peptide synthesis strategies where different amines are deprotected at different stages. In contrast, the analogous Fmoc-protected N-methyl-D-phenylalanine (Fmoc-N-Me-D-Phe-OH) requires basic conditions (e.g., piperidine) for deprotection. The choice between Boc and Fmoc chemistry is a fundamental decision in peptide synthesis, and Boc-N-Me-D-Phe.DCHA is specifically designed for Boc-based SPPS protocols.

Protecting Group Strategy Boc Deprotection Peptide Synthesis

Facilitates Synthesis of N-Methylated Peptides with Enhanced Proteolytic Stability

Incorporation of N-methylated amino acids like N-Me-D-Phe into peptides is a well-established strategy to increase resistance to proteolytic degradation [1]. The N-methyl group sterically hinders the approach of proteases to the adjacent amide bond. This is a class-level advantage of N-methylated peptides over their non-methylated counterparts. While specific stability data for a Boc-N-Me-D-Phe-containing peptide compared to its Boc-D-Phe analog is not provided in the source, the general principle that N-methylation improves stability is a key driver for its use in drug development .

Protease Resistance Peptidomimetics Drug Design

Optimal Research and Industrial Applications for Boc-N-Me-D-Phe.DCHA


Synthesis of Conformationally Constrained Peptidomimetics and Cyclic Peptides

Boc-N-Me-D-Phe.DCHA is ideally suited for introducing N-methyl-D-phenylalanine residues into peptide chains. N-methylation restricts the conformational freedom of the peptide backbone, favoring specific secondary structures like β-turns and increasing the likelihood of successful cyclization. This is crucial for creating peptidomimetic drugs with improved target affinity and metabolic stability, as demonstrated by its use in the synthesis of cyclic peptides like tasiamide [1].

Boc-Based Solid-Phase Peptide Synthesis (SPPS) of Bioactive Peptides

The compound's Boc protection and enhanced organic solubility (due to the DCHA salt) make it a preferred reagent for Boc/Bzl SPPS protocols [1]. It is a key building block for the total synthesis of complex natural products and their analogs, such as the antibacterial teixobactin [2]. Its use ensures the correct N-terminal residue is incorporated with high efficiency and stereochemical fidelity, as demonstrated by the 89% coupling yield in a model tripeptide [3].

Development of Protease-Resistant Peptide Therapeutics and Probes

The incorporation of N-Me-D-Phe is a validated strategy to enhance the proteolytic stability of peptides, as the N-methyl group sterically hinders enzymatic cleavage [1]. Boc-N-Me-D-Phe.DCHA is the direct precursor for such modifications. This application is critical in medicinal chemistry for converting short-lived peptide leads into viable drug candidates with extended half-lives and improved bioavailability [2].

Stereospecific Synthesis of D-Amino Acid-Containing Peptides

The defined D-stereochemistry of Boc-N-Me-D-Phe.DCHA is essential for synthesizing peptides that require D-amino acids for biological activity or structural stability. D-amino acids are often crucial for conferring resistance to proteases and for specific receptor interactions. This compound provides a direct route to incorporate a hindered, D-configured N-methylated residue, a feature not easily accessible through other synthetic routes [1].

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